molecular formula C14H21N3O4S B15277264 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide

2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide

Cat. No.: B15277264
M. Wt: 327.40 g/mol
InChI Key: BWXSEJTZRZEEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a nitro group, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide typically involves the nitration of a benzene ring followed by the introduction of a piperidine ring and a sulfonamide group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrogen oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide
  • 2-Nitro-N-(piperidin-4-yl)-N-methylbenzenesulfonamide

Uniqueness

2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

2-nitro-N-piperidin-4-yl-N-propylbenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c1-2-11-16(12-7-9-15-10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3

InChI Key

BWXSEJTZRZEEEE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.